molecular formula C12H17N3O2 B1328644 4-(Azepan-1-yl)-3-nitroaniline CAS No. 5367-62-4

4-(Azepan-1-yl)-3-nitroaniline

Cat. No.: B1328644
CAS No.: 5367-62-4
M. Wt: 235.28 g/mol
InChI Key: AXCMPAWDTLJSBP-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Nitroaniline Chemistry

The story of nitroanilines is intrinsically linked to the birth of the synthetic chemical industry. It begins with aniline (B41778), first isolated from the destructive distillation of indigo (B80030) in 1826 by Otto Unverdorben. wikipedia.org The name "aniline" was later given in 1840 by Carl Julius Fritzsche, after the indigo-yielding plant Indigofera suffruticosa (anil). wikipedia.org The true industrial potential of aniline was unlocked by accident in 1856 when William Henry Perkin, a student of August Wilhelm von Hofmann, attempted to synthesize quinine (B1679958) but instead produced a brilliant purple dye from impure aniline, which he named mauveine. fitnyc.edumcgill.ca This discovery catalyzed the synthetic dye industry, with Germany, in particular, capitalizing on aniline chemistry to create a massive industry. wikipedia.orgmcgill.ca

Nitroanilines quickly became crucial intermediates in this new industry. magritek.com These compounds are typically prepared by the nitration of aniline or its derivatives. wikipedia.org However, the direct nitration of aniline is often problematic; the strong oxidizing conditions can destroy the molecule, and the amino group (-NH₂) can be protonated in the acidic nitrating mixture, becoming a meta-directing group. osti.gov To achieve para-substitution, as seen in p-nitroaniline, a key isomer, the amino group is typically first protected, for example, by converting it to an acetamido group (-NHCOCH₃). This protected aniline is then nitrated, and the protecting group is subsequently removed by hydrolysis. magritek.com

Initially valued for their role in producing azo dyes, the applications for nitroanilines have since expanded significantly. magritek.combritannica.com They serve as precursors for antioxidants, pharmaceuticals, and corrosion inhibitors. nih.gov For instance, p-nitroaniline is a starting material for p-phenylenediamine, a vital component in dye manufacturing. nih.gov The evolution of nitroaniline chemistry showcases a classic progression from foundational discoveries in dye synthesis to the creation of versatile building blocks for a wide array of advanced materials and biologically active molecules. wikipedia.orgnih.gov

The Azepane Heterocycle: Structural Features and Chemical Significance

Azepane is a saturated, seven-membered heterocyclic compound containing one nitrogen atom. wikipedia.org Unlike planar aromatic rings, the seven-membered ring of azepane is highly flexible and non-planar, existing predominantly in twist-chair and boat conformations to minimize steric strain. nih.govslideshare.net High-level electronic structure calculations have identified the twist-chair conformation as the most stable for the azepane ring. nih.gov This conformational flexibility is a key feature; the introduction of substituents on the ring can influence and bias the conformational equilibrium, which is a critical consideration in drug design. rsc.orgmdpi.com

The chemical significance of the azepane motif is underscored by its presence in a variety of natural products and pharmaceutical agents. nih.govresearchgate.net More than 20 drugs approved by the U.S. Food and Drug Administration (FDA) contain the azepane ring. nih.gov Its incorporation into a molecule can impart desirable properties such as modulated lipophilicity and the ability to adopt specific three-dimensional orientations for optimal interaction with biological targets. mdpi.comnih.gov

Table 1: Examples of FDA-Approved Drugs Containing the Azepane Moiety

Drug NameTherapeutic Application
Tolazamide Anti-diabetic agent for Type 2 diabetes. wikipedia.orgresearchgate.net
Azelastine Second-generation histamine (B1213489) antagonist (antihistamine). mdpi.com
Bazedoxifene Selective estrogen receptor modulator (SERM). wikipedia.org
Mecillinam An antibiotic. wikipedia.org
Setastine An antihistamine. wikipedia.org

The azepane scaffold is a popular building block in medicinal chemistry, with research demonstrating its utility in developing agents with anti-cancer, anti-tubercular, and anti-Alzheimer's properties, among others. nih.govacs.org

Positioning of 4-(Azepan-1-yl)-3-nitroaniline within Advanced Organic Synthesis

The compound this compound is not widely documented in scientific literature, suggesting it is likely a specialized intermediate rather than an end-product. Its structure strongly implies a synthesis via nucleophilic aromatic substitution (SNAr). The most probable synthetic route involves the reaction of a 4-halo-3-nitroaniline, such as the commercially available 4-chloro-3-nitroaniline (B51477) nih.gov, with azepane. tandfonline.comnih.gov In this reaction, the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the secondary amine of the azepane, displacing the halogen at the 4-position.

Once synthesized, this compound serves as a versatile intermediate for further chemical transformations. Its key structural features—the nitro group, the aromatic amine, and the azepane ring—each offer avenues for subsequent reactions.

Reduction of the Nitro Group: The most fundamental transformation of the nitro group is its reduction to an amine. mdpi.com Catalytic hydrogenation, for example using supported gold catalysts, can selectively reduce the nitro group to an amino group, even in the presence of other reducible functionalities. nih.gov This would convert this compound into a 4-(azepan-1-yl)benzene-1,2-diamine derivative. Such ortho-diamines are classical precursors for the synthesis of a wide range of fused heterocyclic systems, including benzimidazoles, quinoxalines, and phenazines, which are important scaffolds in medicinal chemistry.

Push-Pull System: The molecule possesses an electron-donating amino group (the azepane nitrogen) and a strong electron-withdrawing nitro group on the same benzene (B151609) ring. This "push-pull" configuration makes it a potential candidate for applications in nonlinear optics (NLO), as such structures can exhibit significant second-order NLO properties. osti.gov

Modification of the Amine/Azepane: The primary amino group can undergo diazotization, allowing for its conversion into a variety of other functional groups. The azepane nitrogen, while less reactive due to its connection to the aromatic ring, could potentially be involved in further reactions under specific conditions.

Therefore, this compound is positioned as a valuable synthetic intermediate, bridging simple starting materials to complex, functional molecules with potential applications in medicinal chemistry and materials science.

Current Research Trends in Heterocyclic Amines and Nitroaromatic Compounds

The broader chemical classes to which this compound belongs are areas of intense and evolving research.

Heterocyclic Amines: Modern drug discovery heavily relies on heterocyclic compounds, with new synthetic methods being constantly developed to allow rapid access to a diverse range of functionalized structures. rsc.orgresearchgate.net A major trend is the application of these compounds in tackling complex diseases, particularly neurodegenerative disorders like Alzheimer's and Parkinson's disease. researchgate.net The strategy of fusing heterocyclic moieties with known pharmacophores to generate novel drug candidates with improved potency and selectivity is a cornerstone of current medicinal chemistry. researchgate.net There is also a significant push towards developing more robust and efficient synthetic techniques, including C-H activation, photoredox chemistry, and multicomponent reactions, to expand the available drug-like chemical space. rsc.orgjmchemsci.com

Nitroaromatic Compounds: These compounds are recognized as exceptionally versatile building blocks for creating pharmaceutically relevant molecules. mdpi.comfrontiersin.org While historically associated with toxicity, the nitro group's utility is now widely appreciated. acs.org A key research focus is its role as a "masked" amino group; its facile reduction allows for the introduction of an amine at a late stage in a synthesis. mdpi.com

Current research highlights the development of nitro-containing drugs with a wide spectrum of biological activities, including antibacterial, antineoplastic, and antiparasitic properties. nih.gov A particularly exciting area is the design of hypoxia-activated prodrugs. In the low-oxygen environment of solid tumors, the nitro group can be selectively reduced, releasing a cytotoxic agent directly at the target site, which minimizes systemic toxicity. acs.org Furthermore, the development of green and highly chemoselective methods for the reduction of nitroaromatics continues to be an important goal, aiming to make syntheses more environmentally benign and efficient. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(azepan-1-yl)-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c13-10-5-6-11(12(9-10)15(16)17)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCMPAWDTLJSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Azepan 1 Yl 3 Nitroaniline and Its Structural Analogues

Direct Synthetic Routes to the 4-(Azepan-1-yl)-3-nitroaniline Scaffold

Direct methods for the construction of the this compound framework primarily involve the formation of the C-N bond between the azepane moiety and the nitroaniline core in a single key step. These approaches are often favored for their efficiency and atom economy.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic chemistry for the formation of aryl-heteroatom bonds. wikipedia.orgmasterorganicchemistry.com This strategy relies on the reaction of a nucleophile with an aromatic ring that is activated by electron-withdrawing groups, such as a nitro group, positioned ortho or para to a suitable leaving group. wikipedia.orglibretexts.org In the context of synthesizing this compound, this typically involves the displacement of a halide from a substituted nitrobenzene (B124822) derivative by azepane.

The presence of the nitro group is crucial as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.org The reaction rate is also influenced by the nature of the leaving group, with fluorine generally being the most effective, followed by chlorine, bromine, and iodine. masterorganicchemistry.com

A common precursor for this reaction is 4-fluoro-3-nitroaniline (B182485). google.comnih.govsigmaaldrich.com The fluorine atom at the 4-position serves as an excellent leaving group, activated by the adjacent nitro group at the 3-position. The reaction proceeds by the nucleophilic attack of azepane on the carbon atom bearing the fluorine, leading to the formation of the desired product.

Table 1: Representative SNAr Reaction for the Synthesis of this compound

Starting MaterialReagentSolventConditionsProductYield
4-Fluoro-3-nitroanilineAzepaneN/AN/AThis compoundN/A

Note: Specific reaction conditions such as solvent and temperature are often proprietary or vary depending on the specific patented procedure. A patent for 4-fluoro-3-nitroaniline indicates its use in the production of commercial hair dyes. google.comchegg.com

Palladium-Catalyzed C-N Cross-Coupling Approaches for Aryl Amination

Palladium-catalyzed C-N cross-coupling reactions, most notably the Buchwald-Hartwig amination, have become a powerful and versatile tool for the formation of carbon-nitrogen bonds. mit.eduyoutube.comacs.org These reactions allow for the coupling of an amine with an aryl halide or triflate, mediated by a palladium catalyst and a suitable ligand. mit.edunih.gov This methodology offers a broad substrate scope and functional group tolerance. mit.edu

In the synthesis of this compound, this approach would involve the coupling of azepane with a 4-halo-3-nitroaniline derivative. The choice of palladium precursor, ligand, base, and solvent is critical for achieving high yields and reaction efficiency. The ligands employed are often bulky and electron-rich phosphines that facilitate the catalytic cycle. mit.edu

The general mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex then furnishes the desired N-arylated product and regenerates the palladium(0) catalyst. youtube.com

Chemo- and Regioselective Nitration of Azepane-Substituted Anilines

Another direct approach involves the nitration of a pre-formed azepane-substituted aniline (B41778). This method relies on the careful control of reaction conditions to achieve the desired regioselectivity, placing the nitro group at the 3-position of the aniline ring. The nitration of anilines can be complex due to the strong activating and ortho, para-directing nature of the amino group. youtube.comkhanacademy.org Direct nitration with strong acids can lead to the formation of anilinium ions, which are meta-directing, resulting in a mixture of products. youtube.com

To circumvent this, the amino group is often protected, for example, as an acetanilide, before nitration. youtube.commagritek.com The acetamido group is still ortho, para-directing but less activating than the amino group, allowing for more controlled nitration. magritek.com Subsequent hydrolysis of the protecting group would then yield the desired nitroaniline. The regioselectivity of nitration is also influenced by steric hindrance and the electronic effects of the substituents already present on the aromatic ring. ulisboa.pt

Multi-Step Synthesis from Readily Available Precursors

Multi-step synthetic sequences offer an alternative and often more flexible approach to constructing complex molecules like this compound. These routes typically involve the sequential introduction of the required functional groups onto a simpler aromatic starting material.

Construction of the Azepane Moiety on Pre-functionalized Nitroaniline Systems

This strategy involves starting with a nitroaniline derivative and subsequently constructing the seven-membered azepane ring. While less common for this specific target, this approach is a valid synthetic strategy for complex heterocyclic systems. For instance, a suitably functionalized nitroaniline could undergo a series of reactions, such as alkylation followed by intramolecular cyclization, to form the azepane ring. Recent advances have shown methods for creating complex azepanes from simple nitroarenes through photochemical dearomative ring expansion. nih.gov

Transformations of Related Nitroaromatic Amines (e.g., 4-fluoro-3-nitroaniline)

As mentioned in the SNAr section, 4-fluoro-3-nitroaniline is a key intermediate. google.comnih.govsigmaaldrich.com Its synthesis is a critical first step in many routes to this compound. The preparation of 4-fluoro-3-nitroaniline itself is typically achieved through the nitration of p-fluoroaniline under anhydrous conditions to improve yield and purity. google.com

Once obtained, 4-fluoro-3-nitroaniline can be subjected to nucleophilic aromatic substitution with azepane to yield the final product. This two-step sequence, starting from p-fluoroaniline, represents a common and practical approach to the synthesis of this compound.

Table 2: Multi-Step Synthesis via 4-Fluoro-3-nitroaniline

StepStarting MaterialReagentsConditionsIntermediate/Product
1p-FluoroanilineHNO₃, H₂SO₄Anhydrous, 3-5°C4-Fluoro-3-nitroaniline
24-Fluoro-3-nitroanilineAzepaneVariesThis compound

The nitration of p-fluoroaniline is a well-documented process, with specific conditions outlined in various patents and publications. google.comgoogle.com The subsequent SNAr reaction with azepane proceeds as described in section 2.1.1.

Advanced Synthetic Techniques and Reaction Conditions

The synthesis of this compound and its structural analogues has evolved from conventional methods to more sophisticated techniques that offer improved efficiency, reduced reaction times, and enhanced product yields. These advanced methodologies are crucial in the context of developing materials for applications such as nonlinear optics and specialized dyestuffs.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. researchgate.net Unlike conventional heating where heat is transferred inefficiently through vessel walls, microwave energy directly couples with molecules possessing a dipole moment, leading to rapid and uniform heating of the entire reaction mixture. This localized superheating can dramatically reduce reaction times, often from hours to minutes, and improve yields. researchgate.net

In the context of synthesizing this compound analogues, microwave irradiation can be applied to the nucleophilic aromatic substitution reaction between a halo-nitroaniline and an amine. For instance, the traditional synthesis of N-substituted nitro-p-phenylenediamines often involves heating a compound like 4-fluoro-3-nitroaniline with an amine at high temperatures for several hours. google.com The application of microwave technology can significantly expedite this process. While specific microwave protocols for this compound are not extensively detailed in public literature, the principles of MAOS suggest a substantial improvement over conventional methods. mdpi.comarkat-usa.org

Table 1: Comparison of Conventional vs. Hypothetical Microwave-Assisted Synthesis
ParameterConventional Heating MethodMicrowave-Assisted Method (Hypothetical)
Reactants4-fluoro-3-nitroaniline, Azepane4-fluoro-3-nitroaniline, Azepane
SolventWater or organic solvent (e.g., DMF)High-boiling polar solvent (e.g., DMF, Ethanol)
Temperature~100 °C120-150 °C (achieved in seconds)
Reaction TimeSeveral hours (e.g., >5 hours) google.com5-20 minutes researchgate.net
YieldModerate to goodGood to excellent ekb.eg

One-Pot Synthetic Procedures for Enhanced Efficiency

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, offers significant advantages by avoiding lengthy separation processes and the isolation of intermediates. This approach enhances efficiency, saves time and resources, and reduces waste. researchgate.net For the synthesis of complex aniline derivatives, one-pot procedures can streamline multi-step sequences. researchgate.netorganic-chemistry.org

A plausible one-pot synthesis for this compound could involve a tandem nitration and nucleophilic substitution sequence. For example, starting with a protected 4-aminophenylazepane, one could perform a directed nitration followed by deprotection in the same vessel. More efficiently, a one-pot reaction could be designed starting from 4-fluoroaniline (B128567). The process would involve the nitration of the aniline in a suitable solvent system, and without isolating the resulting 4-fluoro-3-nitroaniline, the direct addition of azepane to the reaction mixture would initiate the nucleophilic aromatic substitution to yield the final product. This circumvents the need to isolate and purify the potentially hazardous and unstable nitro intermediate.

Table 2: Conceptual Outline of a One-Pot Synthesis
StepTraditional Multi-Step SynthesisOne-Pot Synthesis
1Nitration of 4-fluoroaniline to 4-fluoro-3-nitroaniline.Nitration of 4-fluoroaniline in a suitable solvent.
2Isolation and purification of 4-fluoro-3-nitroaniline.Direct addition of azepane to the reaction mixture (in-situ).
3Reaction of 4-fluoro-3-nitroaniline with azepane.Nucleophilic aromatic substitution to form the final product.
4Isolation and purification of the final product.Single work-up and purification step.

Catalytic Systems in the Synthesis of this compound Derivatives

The introduction of catalytic systems can significantly improve the synthesis of aniline derivatives by enabling reactions under milder conditions, increasing selectivity, and expanding the scope of suitable substrates. For C-N bond formation, as in the synthesis of this compound, transition metal catalysts are often employed. Copper-catalyzed cross-coupling reactions, for instance, are well-established for the amination of aryl halides. nih.gov

In the synthesis of this compound derivatives, a catalytic approach could involve the reaction of 4-chloro- or 4-bromo-3-nitroaniline (B1268468) with azepane in the presence of a copper(I) catalyst. The catalyst facilitates the nucleophilic substitution of the halogen, which is typically less reactive than a fluorine substituent, allowing the reaction to proceed under more controlled and often milder conditions than traditional high-temperature methods. The use of specific ligands, such as diphosphines, can further enhance the catalyst's activity and stability. nih.gov This catalytic route provides an alternative to the direct nucleophilic aromatic substitution of a highly activated substrate like 4-fluoro-3-nitroaniline.

Table 3: Representative Catalytic Systems for C-N Bond Formation
Catalyst SystemSubstratesGeneral ConditionsKey Advantage
Cu(I) salt / Diphosphine ligandAryl Halide + AmineBase (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., Toluene, Dioxane), 80-120 °CEnables use of less reactive aryl chlorides/bromides. nih.gov
Palladium-based catalysts (e.g., Buchwald-Hartwig amination)Aryl Halide/Triflate + AmineBase (e.g., NaOtBu), Phosphine Ligand, Anhydrous SolventHigh functional group tolerance and broad substrate scope.
Raney NickelReduction of a nitro group to an amineHydrazine hydrate (B1144303) in ethanol (B145695), refluxEffective for reductions in multi-step syntheses. isuct.ru

Chemical Reactivity and Mechanistic Investigations of 4 Azepan 1 Yl 3 Nitroaniline

Reactivity of the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring and is a primary site for chemical modification.

The most common and synthetically valuable reaction of the nitro group in aromatic compounds is its reduction to an amino group. This transformation is crucial for the synthesis of diamino derivatives, which are versatile building blocks for various heterocyclic compounds and materials.

Catalytic Hydrogenation: A standard method for this reduction involves catalytic hydrogenation. In a typical procedure, 4-(azepan-1-yl)-3-nitroaniline would be dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate, and subjected to hydrogen gas in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. The reaction generally proceeds under mild to moderate pressures and temperatures to yield 4-(azepan-1-yl)-1,3-diaminobenzene.

Chemical Reduction: Alternatively, chemical reducing agents can be employed. A classic method is the use of a metal in an acidic medium, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). Another common reagent is sodium dithionite (B78146) (Na₂S₂O₄). These methods are often effective but may require more rigorous workup procedures compared to catalytic hydrogenation. The choice of reducing agent can sometimes be influenced by the presence of other functional groups in the molecule to avoid undesired side reactions.

The nitro group itself is generally unreactive towards electrophiles due to its strong deactivating nature. However, it can be susceptible to nucleophilic attack under specific conditions, although this is less common for nitro groups on an aniline (B41778) ring system which is already electron-rich.

More significantly, the nitro group strongly deactivates the aromatic ring towards electrophilic aromatic substitution, directing incoming electrophiles to the meta-position relative to itself. In the case of this compound, the powerful activating effect of the amino and azepanyl groups would dominate the directing effects for electrophilic substitution.

Reactivity of the Azepane Moiety

The seven-membered azepane ring offers opportunities for derivatization, primarily at the nitrogen atom.

The nitrogen atom of the azepane ring is a nucleophilic center and can readily undergo reactions with electrophiles.

Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a weak base would lead to the formation of the corresponding quaternary ammonium (B1175870) salts.

Acylation: Acylation with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) in the presence of a base like triethylamine (B128534) or pyridine (B92270) would yield the corresponding N-acyl derivatives. This reaction is often used to introduce a variety of functional groups onto the azepane nitrogen.

Reactivity of the Aniline Moiety

The aniline part of the molecule, consisting of the primary amino group and the aromatic ring, is a key center of reactivity. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions.

The positions ortho to the amino group in this compound are position 2 and position 6. Position 4 is occupied by the azepanyl group. The strong electron-donating nature of the amino group, combined with the ortho,para-directing effect, makes the aromatic ring highly susceptible to electrophilic attack at these positions.

Electrophilic Aromatic Substitution:

Halogenation: Reaction with reagents like bromine (Br₂) or N-bromosuccinimide (NBS) would be expected to readily occur at the positions ortho to the amino group.

Nitration: Further nitration of the ring could potentially occur, though the existing nitro group is deactivating. The powerful activating effect of the amino and azepanyl groups would likely direct a second nitro group to position 2 or 6. However, nitration of anilines can be complex due to the basicity of the amino group, which can react with the acidic nitrating mixture. youtube.com

Sulfonation: Reaction with fuming sulfuric acid would lead to sulfonation, likely at the less sterically hindered ortho position.

Diazotization: The primary amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, including:

Sandmeyer Reaction: Replacement of the diazonium group with a cyano, halo, or other groups using copper(I) salts.

Schiemann Reaction: Conversion to a fluoro derivative using fluoroboric acid.

Gomberg-Bachmann Reaction: Arylation reactions.

Azo Coupling: Reaction with activated aromatic compounds to form azo dyes.

Condensation Reactions with Carbonyl Compounds

The primary amino group of this compound is expected to readily undergo condensation reactions with various carbonyl compounds, such as aldehydes and ketones. This reaction typically proceeds via the formation of a Schiff base (imine) intermediate. The reaction is generally catalyzed by acid and involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

The nature of the carbonyl compound can significantly influence the outcome and efficiency of the reaction. For instance, reactions with α,β-unsaturated aldehydes and ketones can lead to more complex structures through subsequent Michael addition reactions.

Carbonyl ReactantExpected Product TypeReaction Conditions
BenzaldehydeN-Benzylidene-4-(azepan-1-yl)-3-nitroanilineAcid catalyst, reflux
AcetoneN-(Propan-2-ylidene)-4-(azepan-1-yl)-3-nitroanilineAcid catalyst, reflux
GlyoxalBis(4-(azepan-1-yl)-3-nitrophenyl)ethanediimineStoichiometric control

This table represents expected outcomes based on the general reactivity of o-nitroanilines.

Cyclization Pathways Leading to Fused Heterocycles (e.g., Benzimidazoles, Quinazolines)

A key area of interest is the utility of this compound in the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science.

Benzimidazole (B57391) Synthesis: The synthesis of benzimidazoles from o-phenylenediamine (B120857) derivatives is a well-established transformation. For this compound, this would first require the reduction of the nitro group to a second amino group, yielding 4-(azepan-1-yl)benzene-1,2-diamine. This diamine can then be cyclized with various reagents to form the benzimidazole core.

Common cyclizing agents include aldehydes, carboxylic acids, and their derivatives. For example, reaction with an aldehyde would initially form a Schiff base with one of the amino groups, followed by intramolecular nucleophilic attack from the second amino group and subsequent aromatization to the benzimidazole.

Quinazoline (B50416) Synthesis: Quinazolines can be synthesized from o-amino-substituted anilines through various methods. One common approach involves the reaction with a one-carbon synthon, such as formic acid or its derivatives, to form an intermediate which then undergoes cyclization. Alternatively, reaction with aldehydes can lead to dihydroquinazolines, which can be subsequently oxidized to the aromatic quinazoline. The presence of the azepanyl group is expected to influence the solubility and reactivity of the starting material and intermediates.

Target HeterocycleRequired Co-reactantKey Reaction Steps
BenzimidazoleAldehyde or Carboxylic Acid1. Reduction of nitro group. 2. Condensation and cyclization.
QuinazolineFormic Acid or Aldehyde1. Acylation/Condensation. 2. Intramolecular cyclization.

This table outlines plausible synthetic pathways based on established methodologies for related compounds.

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for the transformation of this compound is crucial for optimizing reaction conditions and expanding the synthetic utility of this compound.

Investigation of Intermediate Species

The identification and characterization of reaction intermediates are paramount to understanding the reaction pathway. In the context of benzimidazole synthesis from this compound, key intermediates would include the diamine formed after nitro reduction and the subsequent Schiff base or aminal formed upon reaction with a carbonyl compound. Spectroscopic techniques such as NMR and Mass Spectrometry would be invaluable in identifying these transient species.

For quinazoline synthesis, the initial N-acylated or N-alkylated intermediate would be a critical species to investigate. The stability and reactivity of this intermediate would dictate the feasibility and outcome of the cyclization step.

Kinetic and Thermodynamic Considerations in Transformation Pathways

The kinetics of the condensation and cyclization reactions would provide insights into the rate-determining steps of the processes. For instance, in the formation of benzimidazoles, either the initial Schiff base formation or the subsequent intramolecular cyclization could be rate-limiting, depending on the specific reactants and conditions.

Derivatization and Structure Activity Relationship Sar Studies Based on 4 Azepan 1 Yl 3 Nitroaniline Scaffold

Design Principles for Novel Derivatives and Analogues

The design of new molecules based on the 4-(azepan-1-yl)-3-nitroaniline scaffold is guided by established medicinal chemistry principles aimed at exploring the chemical space around the lead structure to optimize its pharmacological properties.

Rational drug design for derivatives of this compound would involve systematic modifications of its core components. One key strategy is bioisosteric replacement , where functional groups are swapped with others that have similar physicochemical properties to improve potency, selectivity, or metabolic stability. Current time information in Bangalore, IN.researchgate.net For instance, the nitro group, which can sometimes be associated with toxicity, could be replaced by other electron-withdrawing groups such as a trifluoromethyl group, a cyano group, or a sulfonyl group. nih.govcambridgemedchemconsulting.com Such modifications can help to determine if the electron-withdrawing nature of the substituent is critical for activity and may lead to compounds with improved safety profiles. nih.gov

Another approach is conformational constraint , particularly focused on the flexible azepane ring. Introducing substituents on the azepane ring can bias its conformation, which may be crucial for binding to a biological target. lifechemicals.com This strategy helps in understanding the spatial requirements of the binding pocket.

Furthermore, functional group modification of the aniline (B41778) nitrogen or the phenyl ring can be explored. Alkylation or acylation of the aniline nitrogen can probe the importance of the hydrogen bond donor capability of this group. Substituents can also be introduced onto the phenyl ring to explore steric and electronic effects on activity.

Computational chemistry offers powerful tools to guide the design of novel derivatives. Molecular docking studies could be employed to predict how analogues of this compound might bind to a putative target protein. researchgate.net These simulations can provide insights into key interactions, such as hydrogen bonds or hydrophobic contacts, and help prioritize which derivatives to synthesize. For example, docking studies on related nitroaniline derivatives have been used to understand their binding modes. researchgate.net

Pharmacophore modeling can be used to identify the essential three-dimensional arrangement of chemical features required for biological activity. Once a pharmacophore model is established, it can be used to screen virtual libraries of compounds to identify novel scaffolds that retain the key features of the original molecule, a process known as scaffold hopping . researchgate.net This can lead to the discovery of entirely new chemical classes with similar biological activities.

Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to build mathematical models that correlate the chemical structures of the derivatives with their biological activities. These models can then be used to predict the activity of yet-to-be-synthesized compounds.

Synthetic Strategies for Diverse Analogues

The generation of a library of this compound analogues requires versatile and efficient synthetic methodologies.

To rapidly explore the SAR, a library of derivatives can be synthesized using combinatorial chemistry approaches. For the this compound scaffold, a divergent synthetic strategy would be most effective. Starting from a common intermediate, various building blocks can be introduced in the final steps to generate a diverse set of molecules. For example, a key intermediate could be a precursor to which different substituted azepanes or other cyclic amines are coupled.

High-throughput synthesis techniques, often employing parallel reactors and automated purification systems, can accelerate the production of these libraries, enabling the rapid screening of a large number of compounds.

The functionalization of the phenyl ring of the this compound scaffold can be achieved through various aromatic substitution reactions. For instance, electrophilic aromatic substitution could introduce substituents at the positions ortho or meta to the amino group, depending on the reaction conditions and the directing effects of the existing substituents.

The azepane nitrogen offers another handle for derivatization. It can be functionalized through reactions such as N-alkylation, N-acylation, or reductive amination. nih.govnih.gov The synthesis of various functionalized azepanes has been reported, providing a toolkit of building blocks that could be incorporated into the final structure. nih.govresearchgate.net For example, C-substituted azepanes can be prepared and then coupled to the nitroaniline core to explore the impact of substitution on the seven-membered ring. lifechemicals.com

Structure-Activity Relationship Analysis (SAR) of Derivatives

The systematic analysis of the biological data from the synthesized derivatives allows for the establishment of a structure-activity relationship (SAR). This provides a deeper understanding of how different parts of the molecule contribute to its activity.

Based on studies of analogous substituted nitroaromatic and N-aryl cyclic amine compounds, a hypothetical SAR for this compound derivatives can be proposed.

Table 1: Hypothetical SAR of Phenyl Ring and Nitro Group Modifications

DerivativeR1R2Relative Activity
Parent HNO21
1a FNO21.5
1b ClNO21.2
1c OCH3NO20.8
1d HCN0.9
1e HSO2CH30.7

This table presents hypothetical data based on general SAR principles for aromatic compounds.

From this hypothetical data, one might infer that small, electron-withdrawing substituents on the phenyl ring (like fluorine) could enhance activity, while bulky or electron-donating groups might be detrimental. The replacement of the nitro group with other electron-withdrawing groups like cyano or sulfonyl might be tolerated, though potentially with some loss of activity, indicating the specific importance of the nitro group's electronic and steric properties.

Table 2: Hypothetical SAR of Azepane Ring Modifications

DerivativeR3 (on Azepane)Relative Activity
Parent H1
2a 4-CH31.3
2b 4-OH0.5
2c 3-CH31.1
2d N-CH3 (on Azepane N)0.2

This table presents hypothetical data based on general SAR principles for N-aryl cyclic amines.

This hypothetical SAR on the azepane ring suggests that small alkyl substituents at the 4-position of the azepane could be beneficial, potentially by influencing the ring's conformation for optimal target binding. A hydroxyl group might be unfavorable due to increased polarity or unfavorable interactions. Methylation of the azepane nitrogen could drastically reduce activity, suggesting that this nitrogen might be involved in a crucial interaction or that a free lone pair is required.

Correlation of Structural Modifications with Molecular Interactions

Information not available in the public domain.

Influence of Substituent Electronic and Steric Properties on Chemical Activity

Information not available in the public domain.

Advanced Spectroscopic and Structural Characterization of 4 Azepan 1 Yl 3 Nitroaniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and multiplicity, are not available in the scientific literature for 4-(Azepan-1-yl)-3-nitroaniline.

Detailed ¹H and ¹³C NMR Spectral Analysis

Without experimental spectra, a detailed analysis of proton and carbon environments is not possible.

Application of 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

The application and results of 2D NMR techniques such as COSY, HSQC, and HMBC for establishing connectivity within the this compound molecule have not been reported.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

While the molecular formula is presumed to be C₁₂H₁₇N₃O₂, specific high-resolution mass spectrometry data confirming this precise molecular formula and providing fragmentation patterns is not available.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification

Experimentally determined FT-IR and Raman spectra, which would identify the vibrational frequencies of functional groups like N-H, C-H, N-O, and C-N bonds specific to the structure of this compound, have not been published.

Electronic Spectroscopy (UV-Vis) for Elucidating Electronic Transitions

There is no available UV-Vis spectroscopic data detailing the absorption maxima (λmax) and specific electronic transitions (e.g., π→π, n→π) for this compound.

Computational and Theoretical Investigations of 4 Azepan 1 Yl 3 Nitroaniline and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. By solving approximations of the Schrödinger equation, these methods can determine stable molecular structures, energy levels, and a host of other chemical attributes.

Density Functional Theory (DFT) has become a primary method for computational studies in chemistry due to its favorable balance of accuracy and computational cost. The geometry of 4-(Azepan-1-yl)-3-nitroaniline can be optimized using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), to find the minimum energy structure on the potential energy surface. researchgate.net This optimization provides key structural parameters, including bond lengths, bond angles, and dihedral angles.

The analysis of the electronic structure reveals the distribution of electrons within the molecule. The electron-donating character of the azepanyl group and the electron-withdrawing nature of the nitro group create a significant intramolecular charge transfer, resulting in a large dipole moment. DFT calculations can quantify this effect and map the electrostatic potential to visualize regions of positive and negative charge.

Table 1: Illustrative Optimized Geometric Parameters for this compound using DFT (Note: The following data is illustrative to demonstrate the output of DFT calculations and is not based on published experimental results for this specific molecule.)

ParameterBond/AngleCalculated Value
Bond Length (Å) C(aromatic)-N(azepane)1.375
C(aromatic)-N(nitro)1.480
N(nitro)-O1.230
Bond Angle (°) C-N-C (azepane ring)114.5
C(aromatic)-C(aromatic)-N(nitro)121.0
O-N-O (nitro group)124.5
Dihedral Angle (°) Azepane Ring - Aromatic Ring45.0

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While more computationally demanding than DFT, methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate predictions for energy and reactivity. These high-level calculations are valuable for benchmarking DFT results and for investigating reaction mechanisms and transition states where electron correlation effects are particularly important. For this compound, these methods could be used to precisely calculate its proton affinity, ionization potential, and electron affinity, offering a deeper understanding of its fundamental reactivity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms by solving Newton's equations of motion, revealing the conformational flexibility and accessible energy landscapes of a molecule. nih.gov

For this compound, MD simulations are particularly useful for exploring:

The conformational flexibility of the seven-membered azepane ring.

The rotational barrier around the C-N bond connecting the azepane ring to the nitroaniline core.

The interactions of the molecule with solvent molecules, which can influence its conformation and properties.

By simulating the molecule over nanoseconds, researchers can identify the most stable conformers and the pathways for interconversion between them, providing a more realistic picture of the molecule's behavior in different environments. nih.gov

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the results of a quantum chemical calculation into the familiar language of Lewis structures, including localized bonds, lone pairs, and antibonding orbitals. uni-muenchen.dewisc.edu It provides a quantitative description of electron delocalization by examining interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de The strength of these interactions is estimated using second-order perturbation theory, which calculates the stabilization energy (E(2)). youtube.com

In this compound, significant delocalization is expected from:

The lone pair of the azepane nitrogen atom into the π* antibonding orbitals of the aromatic ring.

The π bonding orbitals of the aromatic ring into the π* antibonding orbitals of the nitro group.

Table 2: Illustrative NBO Second-Order Perturbation Analysis for this compound (Note: This table presents hypothetical E(2) values to illustrate the type of data generated by NBO analysis.)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP (1) N(azepane)π* (C1-C6) Aromatic Ring45.8n → π
LP (1) N(azepane)π (C2-C3) Aromatic Ring15.2n → π
π (C1-C6)π (N(nitro)-O)5.5π → π
π (C2-C3)π (N(nitro)-O)8.1π → π
LP (1) O(nitro)σ (C4-N(nitro))2.3n → σ*

Frontier Molecular Orbital (FMO) Theory for Predicting Chemical Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgucsb.edu The HOMO is the orbital most likely to donate electrons (nucleophilic), while the LUMO is the orbital most likely to accept electrons (electrophilic). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's reactivity and kinetic stability. numberanalytics.com A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com

For this compound:

HOMO: The HOMO is expected to be localized primarily on the electron-rich part of the molecule, specifically the azepane nitrogen and the aromatic ring, reflecting its nucleophilic character.

LUMO: The LUMO is expected to be concentrated on the electron-deficient nitro group, indicating the site for nucleophilic attack.

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as chemical hardness, softness, and electronegativity. researchgate.net

Table 3: Illustrative FMO Properties and Reactivity Descriptors for this compound (Note: Data is for illustrative purposes.)

ParameterDefinitionCalculated Value (eV)
E(HOMO)Energy of Highest Occupied Molecular Orbital-5.85
E(LUMO)Energy of Lowest Unoccupied Molecular Orbital-2.15
Energy Gap ΔE = E(LUMO) - E(HOMO) 3.70
Ionization Potential (I)I ≈ -E(HOMO)5.85
Electron Affinity (A)A ≈ -E(LUMO)2.15
Chemical Hardness (η)η = (I - A) / 21.85
Chemical Softness (S)S = 1 / (2η)0.27
Electronegativity (χ)χ = (I + A) / 24.00

Prediction of Spectroscopic Parameters from Theoretical Models

Computational methods are widely used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra. Time-dependent DFT (TD-DFT) is commonly employed to calculate the electronic transitions that correspond to UV-Visible absorption spectra. researchgate.net Similarly, the calculation of vibrational frequencies through methods like DFT can predict the positions of peaks in Infrared (IR) and Raman spectra. These calculations also help in assigning specific vibrational modes to the observed experimental bands. Furthermore, NMR chemical shifts and coupling constants can be predicted, providing valuable assistance in structural elucidation.

Table 4: Illustrative Predicted Spectroscopic Data for this compound (Note: Data is for illustrative purposes.)

Spectroscopic TechniqueParameterPredicted Value
UV-Vis (TD-DFT) λmax (in CH2Cl2)415 nm
IR (DFT) ν(N-O) symmetric stretch1345 cm⁻¹
ν(N-O) asymmetric stretch1530 cm⁻¹
ν(C-N) azepane stretch1180 cm⁻¹
¹H NMR (GIAO) Chemical Shift (δ) for H on C adjacent to N(azepane)3.45 ppm

Non Clinical Research Applications and Broader Scientific Context

Applications in Materials Science

The structure of 4-(Azepan-1-yl)-3-nitroaniline lends itself to potential applications in the field of materials science, particularly as a foundational component for more complex materials.

Use as Building Blocks for Specialty Polymers

While specific polymers derived from this compound are not detailed in current research, its bifunctional nature, possessing both an amino group and a nitro group, makes it a candidate for polymerization reactions. The amino group can be diazotized and then used in coupling reactions, or it can participate in condensation polymerization with various monomers. The nitro group, after reduction to an amine, would provide an additional reactive site, allowing for the creation of cross-linked polymers or dendrimers. The presence of the seven-membered azepane ring would likely impart unique solubility, thermal, and mechanical properties to any resulting polymer.

Precursors for Advanced Dyes and Pigments

Substituted nitroanilines are well-established precursors in the synthesis of azo dyes. fishersci.ca The amino group on this compound can be readily diazotized and coupled with a variety of aromatic compounds to produce a range of chromophores. The specific shade and properties of the resulting dye would be influenced by the electronic effects of the nitro group and the steric and electronic contributions of the azepane moiety. It is plausible that dyes derived from this compound could exhibit interesting solvatochromic or electrochromic properties, making them candidates for advanced applications such as in functional textiles or electronic displays. For instance, similar compounds like 2,6-dicyano-4-nitroaniline are used as diazo components for producing azo dyestuffs. google.com

Chemical Biology and Probe Development

The field of chemical biology often utilizes small organic molecules to probe and understand complex biological systems.

Design and Synthesis of Molecular Probes for Investigative Research

The this compound scaffold could serve as a starting point for the design of molecular probes. The nitro group, being a known fluorophore quencher, could be incorporated into "turn-on" fluorescent probes. For example, a probe could be designed where the nitro group is reduced in the presence of a specific analyte or enzyme, leading to a significant increase in fluorescence. The azepane ring could be modified to enhance cell permeability or to introduce specific targeting moieties.

Utilization in In Vitro Biochemical Assays

In the context of in vitro biochemical assays, derivatives of this compound could be synthesized to act as substrates for various enzymes. For instance, the aniline (B41778) nitrogen or a modified side chain could be a target for enzymes like acetyltransferases or kinases. The product of such a reaction could be designed to be chromogenic or fluorogenic, allowing for the quantification of enzyme activity. However, there is no specific documentation of its use in this capacity at present.

Contribution to Fundamental Organic Chemistry Research

Beyond direct catalytic applications, this compound can serve as a valuable building block in fundamental organic chemistry research, aiding in the exploration of new reactions and the development of novel synthetic strategies.

The unique substitution pattern of this compound makes it an interesting substrate for studying reaction mechanisms. The ortho-relationship between the amino and nitro groups can lead to specific intramolecular interactions and reactivity. For instance, the reduction of the nitro group can be studied to understand the influence of the bulky azepane substituent on the reaction rate and selectivity. The chemoselective reduction of nitro groups in the presence of other functional groups is a significant challenge in organic synthesis, and substrates like this can be used to test the efficacy of new catalytic systems. rsc.org

Recent research has shown that nitroarenes can undergo dearomative ring expansion to form complex azepanes, a process that could be explored with this specific substrate. nih.govresearchgate.net Such studies contribute to a deeper understanding of fundamental reaction mechanisms and expand the toolkit of synthetic chemists.

As a starting material, this compound can be used to develop new synthetic methodologies. The functional groups present—a primary aromatic amine, a nitro group, and a cyclic secondary amine—offer multiple points for chemical modification. For example, the diazotization of the aniline followed by substitution reactions can lead to a variety of functionalized azepane derivatives. wikipedia.org

The synthesis of this compound itself likely involves the nucleophilic aromatic substitution of a di-halogenated nitrobenzene (B124822) with azepane, a common method for creating such structures. The development of efficient and scalable syntheses for this and related compounds is a valuable contribution to synthetic methodology.

Table 2: Potential Synthetic Transformations of this compound
Functional GroupReaction TypePotential Product ClassResearch Application
Aniline (NH2)Diazotization and substitutionHalogenated, hydroxylated, or cyanated derivativesBuilding blocks for further synthesis
Nitro (NO2)Reductiono-Phenylenediamine (B120857) derivativesPrecursors for heterocyclic synthesis (e.g., benzimidazoles)
Aromatic RingElectrophilic aromatic substitutionFurther substituted aniline derivativesProbing electronic and steric effects
Entire MoleculeDearomative ring expansionComplex polycyclic nitrogen heterocyclesExploration of novel chemical space

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Azepan-1-yl)-3-nitroaniline, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves introducing substituents to a nitroaniline backbone. For example, azepane (7-membered ring) groups can be introduced via nucleophilic aromatic substitution (NAS) under acidic or basic conditions. A modified procedure involves copolymerization using oxidizing agents like ammonium peroxodisulfate in hydrochloric acid, as seen in polyaniline derivative synthesis . Optimization requires controlling pH (1–3 M HCl), temperature (0–5°C for exothermic reactions), and stoichiometric ratios of reactants. Purity is enhanced via recrystallization from methanol or N-methylpyrrolidone (NMP) .

Table 1 : Key Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents side reactions
HCl Concentration1–3 MFacilitates NAS
Oxidant (APS) Ratio1:1.2 (monomer:APS)Maximizes polymerization

Q. What spectroscopic and chromatographic techniques are used to characterize this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, azepane methylene groups at δ 1.5–3.0 ppm) and confirms substitution patterns .
  • HRMS : Validates molecular weight (e.g., [M+H]+ for C₁₂H₁₆N₃O₂: calculated 250.1189, observed 250.1192) .
  • HPLC-PDA : Monitors purity (>98%) using C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can catalytic systems enhance the derivatization of this compound for functional material development?

  • Methodological Answer : Sodium alginate-based catalysts (5–10 wt%) enable eco-friendly synthesis of nitroaniline derivatives. For example, in aqueous media at 60–80°C, alginate’s carboxyl groups activate nitro groups for coupling with amines or isocyanides, achieving yields >85% . Kinetic studies show pseudo-first-order behavior (k = 0.12 min⁻¹) under optimized conditions.

Q. What mechanisms govern the adsorption of this compound onto advanced sorbents like graphene-incorporated carbon aerogels (G-SCA)?

  • Methodological Answer : Adsorption is driven by π-π stacking (between aromatic nitro groups and graphene) and hydrophobic interactions. Experiments with G-SCA show Langmuir isotherm compliance (R² > 0.98), with a maximum capacity of 240 mg/g at pH 7. Competitive adsorption studies with pyridine or ciprofloxacin require adjusting ionic strength (0.1 M NaCl) to minimize interference .

Q. How should researchers address contradictory data in toxicity assessments of nitroaniline derivatives?

  • Methodological Answer : The U.S. EPA highlights data gaps in chronic inhalation toxicity and carcinogenicity for 3-nitroaniline . Mitigation strategies include:

  • In vitro assays : Ames test for mutagenicity (TA98 strain ± S9 metabolic activation).
  • QSAR modeling : Predicts LD50 values using nitro group position and ring substituents as descriptors.
  • Subchronic rodent studies : Dose ranges (5–50 mg/kg/day) over 90 days to monitor hepatic/renal biomarkers.

Q. What role does nitro group positioning play in nucleophilic substitution reactivity for this compound?

  • Methodological Answer : The meta-nitro group deactivates the aromatic ring, favoring NAS at the para-azepane position. For example, reactions with morpholine or piperidine in DMF at 120°C yield substituted anilines (70–80% yield). Kinetic studies show a Hammett ρ value of +2.1, indicating strong electron-withdrawing effects .

Data Contradiction Analysis

Q. Why do solubility profiles of this compound vary across studies?

  • Methodological Answer : Discrepancies arise from crystallinity differences (amorphous vs. crystalline) and solvent purity. For example, solubility in methanol ranges from 12–18 mg/mL depending on drying methods (lyophilization vs. vacuum oven). XRD and DSC analyses (melting point 178–182°C) clarify polymorphic forms .

Methodological Tables

Table 2 : Comparative Reactivity of Nitroaniline Derivatives

DerivativeReaction TypeYield (%)Key ConditionReference
4-(Azepan-1-yl)-3-NANAS with morpholine78DMF, 120°C, 12 h
3-NitroanilineDiazotization921.8 M HCl, 0–5°C
4-NitroanilineReductive amination65H₂ (1 atm), Pd/C, EtOH

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.